molecular formula C8H6N2O3 B062677 7-Nitroisoindolin-1-one CAS No. 169044-97-7

7-Nitroisoindolin-1-one

Cat. No.: B062677
CAS No.: 169044-97-7
M. Wt: 178.14 g/mol
InChI Key: LCDQMYJTXPCJLX-UHFFFAOYSA-N
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Description

7-Nitroisoindolin-1-one is a heterocyclic compound characterized by a nitro group attached to the seventh position of the isoindolin-1-one ring.

Mechanism of Action

Target of Action

7-Nitroisoindolin-1-one is a biochemical compound that has been studied for its potential therapeutic properties . The primary targets of this compound are Nitric Oxide Synthases (NOS) , specifically endothelial NOS, inducible NOS, and brain NOS . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.

Mode of Action

The compound interacts with its targets by inhibiting the activity of Nitric Oxide Synthases . This inhibition results in a decrease in the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on Nitric Oxide Synthases. By inhibiting these enzymes, the compound reduces the production of nitric oxide, leading to alterations in the physiological processes that rely on this signaling molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoindolin-1-one typically involves the nitration of isoindolin-1-one. One common method includes the reaction of isoindolin-1-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the seventh position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

7-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7-5(4-9-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDQMYJTXPCJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585473
Record name 7-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169044-97-7
Record name 2,3-Dihydro-7-nitro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169044-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.5 g (5.473 mmol) methyl 2-bromomethyl-6-nitro-benzoate are dissolved in 20 ml N,N-dimethylformamide and combined with 15 ml of methanolic ammonia (7 mmol/ml). After 20 h at 25° C. the mixture is diluted with 100 ml of ethyl acetate and extracted 3 times with saturated sodium hydrogen carbonate solution. The organic phase is dried with magnesium sulphate and the solvent is eliminated in vacuo.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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